molecular formula C18H19NOS B1427019 Dlx-iso3 CAS No. 959392-22-4

Dlx-iso3

Cat. No.: B1427019
CAS No.: 959392-22-4
M. Wt: 297.4 g/mol
InChI Key: GMHDOCXPDYDKOR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dlx-iso3 is a compound that has garnered attention in the field of medicinal chemistry. It is an intermediate in the synthesis of duloxetine hydrochloride, a dual reuptake inhibitor of the neurotransmitters serotonin and norepinephrine. Duloxetine hydrochloride is widely used for the treatment of major depressive disorder, stress urinary incontinence, and pain management .

Mechanism of Action

Target of Action

Dlx-iso3, also known as Duloxetine, is a dual reuptake inhibitor of the neurotransmitters serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and several other physiological processes.

Mode of Action

This compound works by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This inhibition increases the concentration of these neurotransmitters in the synaptic gap, enhancing their signaling and leading to elevated mood and decreased perception of pain .

Biochemical Pathways

This compound’s action primarily affects the serotonergic and noradrenergic systems. It is also suggested that this compound may induce oxidative stress, leading to complex hepatic injury . The potential toxicophore, the naphthyl ring in this compound, is believed to initiate oxidative stress, leading to mitochondrial dysfunction .

Pharmacokinetics

It is known that the compound is supplied as a powder . Its storage conditions suggest that it is stable at various temperatures for extended periods , which may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is an increase in the synaptic concentration of serotonin and norepinephrine, leading to enhanced mood and decreased perception of pain . It has also been associated with hepatotoxicity, particularly in cases of chronic liver diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by storage conditions . Additionally, the presence of chronic liver diseases can increase the risk of hepatotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dlx-iso3 involves several synthetic steps. One common method includes the reaction of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with hydrochloric acid in ethyl acetate . The reaction conditions typically involve heating the mixture to reflux and then adding water to complete the dissolution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to monitor the levels of impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dlx-iso3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

Dlx-iso3 has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various bioactive compounds.

    Biology: Studied for its effects on neurotransmitter reuptake and potential therapeutic applications.

    Medicine: Investigated for its potential use in treating neuropsychiatric disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dlx-iso3 is unique due to its specific chemical structure, which allows it to be an effective intermediate in the synthesis of duloxetine hydrochloride. Its ability to selectively inhibit serotonin and norepinephrine reuptake without affecting other neurotransmitter systems makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHDOCXPDYDKOR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70242036
Record name DLX-ISO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959392-22-4
Record name DLX-ISO3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959392224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DLX-ISO3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70242036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-N-METHYL-3-(NAPHTHALEN-1-YLOXY)-3-(THIOPHEN-3-YL)PROPAN-1-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84W310TAYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dlx-iso3
Reactant of Route 2
Dlx-iso3
Reactant of Route 3
Reactant of Route 3
Dlx-iso3
Reactant of Route 4
Reactant of Route 4
Dlx-iso3
Reactant of Route 5
Dlx-iso3
Reactant of Route 6
Dlx-iso3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.